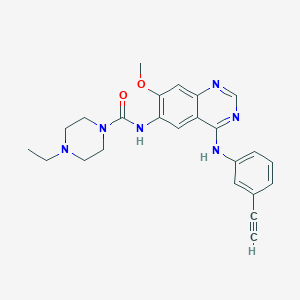

Epitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

EPITINIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Epitinib (HMPL-813) is an orally active, highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally optimized for high blood-brain barrier (BBB) penetration. While first-generation TKIs effectively target EGFR mutations in peripheral tissues, their utility in neuro-oncology is severely limited by poor central nervous system (CNS) exposure. Epitinib overcomes this pharmacokinetic barrier, providing researchers with a robust, targeted agent for modeling EGFR-driven glioblastoma and non-small cell lung cancer (NSCLC) with brain metastases[1]. Beyond its primary pharmacological role, Epitinib features a native terminal alkyne group, classifying it as a highly valuable click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes it an essential procurement choice for both translational oncology and chemical biology workflows.

Substituting Epitinib with standard first-generation EGFR inhibitors, such as Gefitinib or Erlotinib, introduces critical failure points in both in vivo efficacy models and chemical biology assays. In neuro-oncology models, standard TKIs exhibit poor blood-brain barrier penetrance, leading to sub-therapeutic intracranial concentrations and false-negative efficacy data in glioblastoma or brain-metastatic NSCLC studies [1]. Furthermore, from a synthetic standpoint, substituting Epitinib with non-alkyne TKIs like Gefitinib or Osimertinib for probe development requires complex, multi-step synthetic modifications to install a bioorthogonal handle. This not only increases precursor waste and synthesis time but also risks altering the core pharmacophore [2]. Procuring Epitinib provides an off-the-shelf solution that guarantees both high CNS exposure and immediate readiness for azide-based conjugation.

Native Bioorthogonal Conjugation Readiness (Click Chemistry)

Epitinib possesses a native 3-ethynylphenyl moiety, providing a highly accessible terminal alkyne for direct copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike standard EGFR inhibitors such as Gefitinib or Osimertinib, which lack this functional group, Epitinib can be immediately conjugated to azide-bearing fluorophores, biotin tags, or PROTAC linkers . This structural advantage eliminates the need for multi-step de novo synthesis to install a bioorthogonal handle, thereby accelerating probe generation while preserving the validated EGFR-binding pharmacophore.

| Evidence Dimension | Bioorthogonal conjugation readiness (CuAAC) |

| Target Compound Data | 1 native terminal alkyne handle for direct 1-step conjugation |

| Comparator Or Baseline | Gefitinib / Osimertinib (0 native alkyne handles, requiring 3+ synthetic steps for modification) |

| Quantified Difference | Saves multiple synthetic steps and prevents pharmacophore disruption during probe development |

| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows |

Procurement of Epitinib allows chemical biologists to bypass custom synthesis, directly generating EGFR-targeted PROTACs or imaging probes from an off-the-shelf precursor.

Intracranial Efficacy and Blood-Brain Barrier (BBB) Penetration

Epitinib was rationally designed to overcome the blood-brain barrier exclusion that limits earlier targeted therapies. In clinical and preclinical evaluations of EGFRm+ NSCLC with brain metastases, Epitinib achieved an objective response rate (ORR) of 70% in subjects with measurable intracranial lesions [1]. In stark contrast, first-generation TKIs like Gefitinib exhibit notoriously poor BBB penetration, often failing to reach therapeutic concentrations in the cerebrospinal fluid (CSF) and brain parenchyma. This robust CNS exposure ensures that Epitinib provides a reliable, positive-control baseline for intracranial tumor suppression.

| Evidence Dimension | Intracranial efficacy / BBB penetrance |

| Target Compound Data | 70% Objective Response Rate (ORR) in measurable brain metastases |

| Comparator Or Baseline | 1st-generation TKIs (e.g., Gefitinib), which exhibit sub-therapeutic CNS exposure and low intracranial efficacy |

| Quantified Difference | Epitinib delivers therapeutic intracranial concentrations, driving high response rates where standard TKIs fail due to BBB exclusion |

| Conditions | In vivo / clinical models of EGFRm+ NSCLC with brain metastasis |

Ensures researchers using orthotopic brain tumor models do not experience false-negative efficacy results caused by the pharmacokinetic failure of standard TKIs.

In Vivo Formulation Compatibility and Solubilization

Preparing stable, non-toxic dosing vehicles for highly lipophilic small molecules is a major bottleneck in preclinical pharmacology. Epitinib, particularly in its succinate salt form, demonstrates excellent formulation compatibility. It can be reliably solubilized at working concentrations of 1–2 mg/mL using a standard, well-tolerated co-solvent system comprising 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (with sonication). Compared to unoptimized generic TKI free bases that frequently precipitate in aqueous saline or require excessively high, toxic solvent loads, this standardized formulation ensures uniform dosing and reproducible pharmacokinetic profiling.

| Evidence Dimension | Solubilization for in vivo administration |

| Target Compound Data | Stable, clear working solution at 1–2 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline |

| Comparator Or Baseline | Unoptimized generic TKI free bases (prone to aqueous precipitation or requiring >20% DMSO) |

| Quantified Difference | Achieves reliable solubilization in a standard, low-toxicity vehicle, preventing precipitation-induced dosing errors |

| Conditions | Preclinical in vivo xenograft dosing preparation |

Guarantees reproducible, uniform animal dosing without vehicle-induced toxicity, which is critical for generating reliable in vivo efficacy data.

Synthesis of EGFR-Targeted PROTACs and Chemical Probes

Due to its native terminal alkyne group, Epitinib is the ideal precursor for chemical biologists developing novel EGFR degraders (PROTACs) or fluorescent target-engagement probes. It seamlessly integrates into standard CuAAC click chemistry workflows, allowing direct conjugation to azide-functionalized E3 ligase ligands or fluorophores without requiring complex de novo pharmacophore modification.

Orthotopic In Vivo Models of Glioblastoma and Brain Metastases

Epitinib's optimized blood-brain barrier (BBB) penetration makes it the preferred positive control for neuro-oncology research. It is specifically suited for orthotopic xenograft or patient-derived xenograft (PDX) models of EGFR-amplified glioblastoma or EGFRm+ NSCLC brain metastases, where standard first-generation TKIs fail to achieve therapeutic intracranial concentrations[1].

Establishment of CNS-Penetrant TKI Resistance Models

As a highly potent, brain-penetrant EGFR inhibitor, Epitinib is utilized to generate specialized in vitro and in vivo acquired resistance models. Procuring Epitinib allows researchers to isolate and study resistance mechanisms specific to BBB-penetrant therapies, which often diverge significantly from the resistance pathways driven by non-penetrant inhibitors like Gefitinib [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types